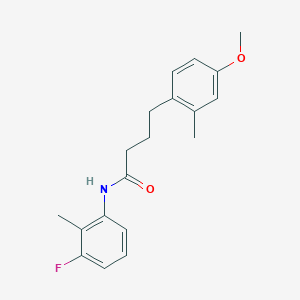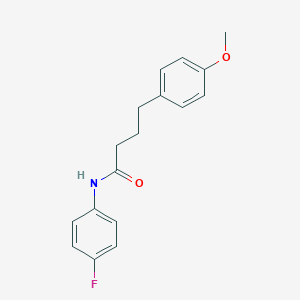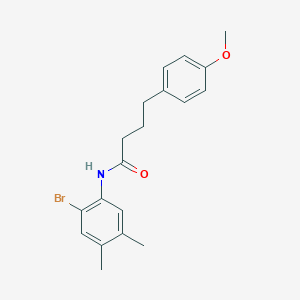![molecular formula C19H16ClN3O B306749 N-[(E)-(3-chlorophenyl)methylideneamino]-2,6-dimethylquinoline-3-carboxamide](/img/structure/B306749.png)
N-[(E)-(3-chlorophenyl)methylideneamino]-2,6-dimethylquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a 3-chlorobenzylidene group and a carbohydrazide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide typically involves a multi-step process. One common method starts with the reaction of 2,6-dimethylquinoline-3-carbaldehyde with 3-chlorobenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include refluxing in ethanol or methanol as the solvent, with the reaction being carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of N’-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzylidene moiety, with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium cyanide in ethanol.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N’-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, the compound has been shown to induce apoptosis through the activation of caspase enzymes and the disruption of mitochondrial membrane potential. Additionally, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
N’-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide can be compared with other quinoline derivatives, such as:
N-benzylidene-2-chloroquinolinecarbohydrazide: Similar in structure but with different substituents, leading to variations in biological activity.
N-(3-chlorobenzylidene)-1H-1,2,4-triazol-3-amine: Another compound with a similar benzylidene group but different core structure, exhibiting distinct biological properties.
N-acylhydrazones: A class of compounds with similar hydrazone functionality, known for their diverse biological activities.
The uniqueness of N’-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C19H16ClN3O |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2,6-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O/c1-12-6-7-18-15(8-12)10-17(13(2)22-18)19(24)23-21-11-14-4-3-5-16(20)9-14/h3-11H,1-2H3,(H,23,24)/b21-11+ |
InChI Key |
XWRSELVRKJHFDM-SRZZPIQSSA-N |
SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=CC=C3)Cl |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 4-{5-[(E)-[(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]FURAN-2-YL}BENZOATE](/img/structure/B306667.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)






![N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide](/img/structure/B306681.png)
![N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306683.png)


![N-[4-bromo-2-(1-methylethyl)phenyl]-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306688.png)

